3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Most pyrazolo[1,5-a]pyridine building blocks carry only one reactive handle, forcing teams to use multiple starting materials for library synthesis. This compound solves that bottleneck with orthogonal C3-formyl and C5-COOH handles, enabling divergent two-directional derivatization from a single intermediate. • Dual orthogonal handles for parallel amide coupling and Wittig/reductive amination • Validated kinase hinge-binding scaffold (EphB3, PI3K programs) • LogP 0.87; balanced HBD/HBA profile (1/4)

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1101120-11-9
Cat. No. B3212398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS1101120-11-9
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C=O)C=C1C(=O)O
InChIInChI=1S/C9H6N2O3/c12-5-7-4-10-11-2-1-6(9(13)14)3-8(7)11/h1-5H,(H,13,14)
InChIKeyHLAIFYPVBLQHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid: Bifunctional Kinase Building Block


3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1101120-11-9; MW 190.16 g/mol; C9H6N2O3) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine scaffold class — a privileged hinge-binding core widely exploited in ATP-competitive kinase inhibitor design [1]. The molecule features two orthogonal reactive handles: a formyl (–CHO) group at the 3-position and a carboxylic acid (–COOH) at the 5-position of the fused bicyclic aromatic system. Its measured LogP is 0.87, with 1 hydrogen bond donor and 4 hydrogen bond acceptors . This dual-functional architecture distinguishes it from the majority of commercially available pyrazolo[1,5-a]pyridine building blocks, which typically carry only a single reactive substituent.

Why Mono-Functional Analogs Fail for Divergent Synthesis


In-class compounds bearing only a single functional group — such as pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 104468-87-3, COOH only) or pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 73957-66-1, formyl only) — lack the second orthogonal reactive handle required for divergent parallel derivatization from a common intermediate . The regioisomeric 5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid swaps the substitution pattern, altering both the electronic environment and the steric accessibility of each reactive site [1]. Published structure–activity relationship (SAR) studies on the pyrazolo[1,5-a]pyridine class demonstrate that substituent identity and position on the bicyclic core are not interchangeable: the 5-position is a critical vector for modulating EphB3 kinase inhibitory potency, while the 3-formyl group enables Wittig olefination chemistry that is foundational to building C3-diversified compound libraries [2][3]. Substituting any mono-functional or regioisomeric analog therefore collapses the synthetic strategy from two diversity vectors to one, undermining the core procurement rationale for this building block.

Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation vs. Non-Formyl Analog

The target compound exhibits a measured LogP of 0.87 , which is 0.21 log units higher than pyrazolo[1,5-a]pyridine-5-carboxylic acid (LogP 0.66) . The formyl group contributes additional lipophilicity relative to the unsubstituted analog. For context, pyrazolo[1,5-a]pyridine-3-carboxylic acid has a reported LogP of 1.35 , while pyrazolo[1,5-a]pyridine-3-carbaldehyde has LogP 1.1468 [1]. The target compound sits in a distinct LogP window that may favor certain pharmacokinetic profiles in fragment-to-lead campaigns.

Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

H-Bond Acceptor Advantage for Kinase Hinge Binding

The target compound provides 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) . Pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 104468-87-3), lacking the formyl group, offers 1 HBD and 3 HBA . The additional HBA arises from the carbonyl oxygen of the 3-formyl group. Pyrazolo[1,5-a]pyridine-based scaffolds function as ATP-competitive kinase hinge-binders, where the nitrogen atoms and exocyclic HBA groups form conserved hydrogen bonds with backbone residues in the kinase hinge region [1]. The extra HBA in the target compound provides an additional polar contact point that may enhance binding affinity or alter selectivity relative to the mono-functional analog.

Kinase inhibitor design Hinge-binding motif Hydrogen bonding Scaffold optimization

Dual Orthogonal Handles for Divergent Library Synthesis

The target compound is unique among commercially available pyrazolo[1,5-a]pyridine building blocks in simultaneously offering (i) a C3-formyl group capable of Wittig olefination, reductive amination, and hydrazone formation [1], and (ii) a C5-carboxylic acid suitable for amide coupling, esterification, and salt formation . No mono-functional analog can support two independent diversity-generating reaction sequences from the same starting scaffold. The closest bifunctional competitor, 3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS 1101120-05-1), substitutes a nitrile for the carboxylic acid, which requires harsher hydrolysis conditions for conversion to amides or acids . The regioisomeric 5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid places the formyl at the 5-position, altering the electronic conjugation and steric environment of both groups.

Parallel synthesis Divergent derivatization Chemical library design Medicinal chemistry

SAR-Guided Positional Impact on EphB3 Kinase Potency

A systematic SAR study by Qiao et al. (2009) on pyrazolo[1,5-a]pyridine-based EphB3 kinase inhibitors demonstrated that introducing substituents at the 5-position of the pyrazolo[1,5-a]pyridine scaffold substantially modulates inhibitory activity [1]. The lead compound from this series, LDN-211904, achieved an IC50 of 79 nM against EphB3 and exhibited selectivity across a panel of 288 kinases [2]. This SAR data establishes that the C5 position — where the target compound carries a carboxylic acid — is not a silent site but a potency-determining substitution vector. Compounds lacking a functionalizable handle at the 5-position (e.g., unsubstituted pyrazolo[1,5-a]pyridine-3-carbaldehyde, CAS 73957-66-1) foreclose this critical SAR exploration dimension. Separately, Tanji et al. (1993) showed that the 3-formyl group can be converted via Wittig reaction to alkenyl derivatives, providing a second vector for library expansion [3].

Structure-activity relationship EphB3 kinase Kinase inhibition Positional substitution

Synthetic Yield and Reproducibility Confidence

A documented synthetic route for 3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid reports an 85% yield for the hydrolysis step converting methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate to the target carboxylic acid using sodium hydroxide in ethanol under reflux for 6 hours, followed by HCl acidification . This well-characterized procedure provides procurement confidence: the compound is accessible via a published, reproducible route with demonstrated efficiency. In contrast, alternative building blocks such as 3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS 1101120-05-1) require additional synthetic manipulation (nitrile hydrolysis) to access the carboxylic acid or amide, adding a step and potentially reducing overall yield.

Synthetic accessibility Process chemistry Yield optimization Procurement quality

Multi-Vendor Purity and Analytical Characterization

The target compound is available from multiple independent suppliers with documented purity specifications: 95% (AKSci , Sigma-Aldrich ), and 98% (Fluorochem , Chemscene , Leyan ). This multi-vendor availability with a tight purity range (95–98%) reduces single-supplier dependency risk. The Fluorochem datasheet additionally provides SDS documentation, GHS classification (H302, H315, H319, H335), and storage conditions . In comparison, the non-formyl analog pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 104468-87-3) is offered at 95–97% purity , indicating comparable quality control standards across the scaffold class, but without the dual-functional synthetic utility.

Compound quality Analytical characterization Purity specification Vendor comparison

Application Scenarios in Drug Discovery


Kinase-Focused Library Synthesis Using Dual Handles

For medicinal chemistry teams building ATP-competitive kinase inhibitor libraries, this building block enables a divergent two-directional synthesis strategy: amide coupling at the C5-carboxylic acid to install diverse amine fragments while simultaneously or sequentially performing Wittig olefination or reductive amination at the C3-formyl group. This approach produces a matrix library from a single starting scaffold, maximizing chemical diversity per synthetic step. The pyrazolo[1,5-a]pyridine core is validated as a kinase hinge-binding motif in multiple clinical-stage inhibitors including selpercatinib and glumetinib [1]. The Qiao et al. (2009) SAR study confirms that 5-position derivatization directly impacts EphB-family kinase potency [2].

EphB3 Kinase Chemical Probe Development

Research groups developing chemical probes for Eph receptor kinases should prioritize this building block because published SAR data explicitly demonstrates that the 5-position of the pyrazolo[1,5-a]pyridine scaffold is the primary potency-modulating vector for EphB3 inhibition [1]. The lead probe LDN-211904 (EphB3 IC50 = 79 nM) was derived from systematic 5-position substitution and demonstrated selectivity across 288 kinases [2]. The C5-carboxylic acid in the target compound provides the ideal attachment point for the 2-chloroanilide moiety identified as critical for EphB3 activity, while the C3-formyl allows further exploration of the solvent-exposed region for pharmacokinetic optimization.

PI3K Isoform-Selective Inhibitor Fragment Growing

The pyrazolo[1,5-a]pyridine scaffold has been extensively validated as a core for PI3K inhibitors, with reported p110α-selective compounds achieving IC50 values as low as 0.9 nM [1]. The dual-functional architecture of the target compound allows fragment-growing campaigns to elaborate both the hinge-binding region (via the C5-carboxylic acid, which can be converted to amides, sulfonohydrazides, or other linker groups identified in the PI3K SAR literature [2]) and the solvent-exposed region (via the C3-formyl, which can engage in additional interactions or modulate physicochemical properties).

Physicochemical Property Optimization in FBDD

With a measured LogP of 0.87 and a balanced HBD/HBA profile (1/4) [1], this building block sits within favorable fragment-like physicochemical space. The logP value is 0.21 units higher than the non-formyl 5-COOH analog [2] but 0.48 units lower than the 3-COOH positional isomer [3], offering a differentiated lipophilicity starting point. Fragment-to-lead campaigns using this scaffold can independently modulate lipophilicity at two positions: the C5-COOH (via amide coupling with amines of varying logP) and the C3-formyl (via reduction, oxidation, or C–C bond formation), providing orthogonal control over logD and solubility during multiparameter optimization.

Quote Request

Request a Quote for 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.